Chemo-Structural Analysis and Synthetic Utility of 3-[(3-formylphenoxy)methyl]benzonitrile
Chemo-Structural Analysis and Synthetic Utility of 3-[(3-formylphenoxy)methyl]benzonitrile
Executive Summary
This technical guide provides a comprehensive physicochemical and synthetic profile of 3-[(3-formylphenoxy)methyl]benzonitrile (CAS: 928708-38-7).[1] As a bifunctional aromatic ether featuring both a nitrile (cyano) and a formyl (aldehyde) moiety, this molecule serves as a critical "linker scaffold" in fragment-based drug discovery (FBDD). Its structure allows for divergent chemical elaboration—simultaneously enabling reductive aminations at the aldehyde terminus and tetrazole/amidine formation at the nitrile terminus.[1]
Part 1: Physicochemical Profiling
Core Directive: The following data constitutes the immutable identity of the target molecule. These values are critical for stoichiometry calculations and analytical method development.
Molecular Identity Table
| Parameter | Technical Specification |
| IUPAC Name | 3-[(3-formylphenoxy)methyl]benzonitrile |
| CAS Registry Number | 928708-38-7 |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.25 g/mol |
| Exact Mass | 237.0790 g/mol |
| SMILES | O=Cc1cccc(OCc2cccc(C#N)c2)c1 |
| Predicted LogP | ~3.2 (Lipophilic, requires organic solvent for extraction) |
| H-Bond Acceptors | 3 (Nitrile N, Ether O, Carbonyl O) |
| H-Bond Donors | 0 |
Structural Topology
The molecule consists of two meta-substituted benzene rings connected by a methylene-ether spacer (-CH₂-O-).[1]
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Ring A (Electrophile-Ready): A benzaldehyde core susceptible to nucleophilic attack (e.g., amines, hydrides).
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Ring B (Metabolic Stability): A benzonitrile core, providing a robust dipole and a precursor to bioisosteres like tetrazoles.
Part 2: Synthetic Architecture
Expertise & Experience: While catalog procurement is possible, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C-cyano) or specific ring substitutions.[1] The most robust route is a Williamson Ether Synthesis .[1]
Retrosynthetic Logic
The ether linkage is constructed via an Sₙ2 displacement.[1]
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Nucleophile: 3-Hydroxybenzaldehyde (Phenolic -OH is acidic, pKa ~8-10).[1]
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Electrophile: 3-(Bromomethyl)benzonitrile (Benzylic bromide is highly reactive).
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Base: Potassium Carbonate (K₂CO₃). Strong enough to deprotonate the phenol but mild enough to prevent Cannizzaro reactions on the aldehyde.[1]
Validated Synthesis Protocol
Note: This protocol assumes a 10 mmol scale.
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Activation: In a dry round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous Acetonitrile (MeCN) or DMF (20 mL).
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Deprotonation: Add K₂CO₃ (2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes. Visual Check: The suspension may turn slight yellow as the phenoxide forms.
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Alkylation: Dropwise add a solution of 3-(bromomethyl)benzonitrile (1.96 g, 10 mmol) in MeCN/DMF (5 mL).
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Catalytic Option: If reaction is sluggish, add 10 mol% Potassium Iodide (KI) to generate the more reactive benzylic iodide in situ (Finkelstein condition).
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Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
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Workup (Self-Validating Step):
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Cool to RT and filter off inorganic salts (KBr/K₂CO₃).
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Concentrate the filtrate.[2]
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Partition residue between Ethyl Acetate and Water.
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Critical Wash: Wash organic layer with 1M NaOH. Why? This removes unreacted 3-hydroxybenzaldehyde (starting material), ensuring the product is free of phenolic impurities.
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Purification: Recrystallize from Ethanol/Heptane or flash chromatography.
Reaction Pathway Diagram
Caption: Convergent synthesis via Williamson Etherification. The phenolic oxygen displaces the benzylic bromide.
Part 3: Analytical Validation (QC)
Trustworthiness: To certify the compound, specific spectral signatures must be present.
| Technique | Expected Signature | Mechanistic Explanation |
| ¹H NMR (DMSO-d₆) | δ 10.0 ppm (s, 1H) | Distinct aldehyde proton.[1] If absent, oxidation to acid or reduction to alcohol has occurred.[1] |
| ¹H NMR (DMSO-d₆) | δ 5.2–5.3 ppm (s, 2H) | Benzylic methylene (-CH₂-O-).[1] Shifted downfield due to electronegative oxygen. |
| IR Spectroscopy | 2230 cm⁻¹ | Sharp, distinct Nitrile (C≡N) stretch. |
| IR Spectroscopy | 1690–1700 cm⁻¹ | Carbonyl (C=O) stretch. |
| Mass Spectrometry | m/z 238.26 [M+H]⁺ | Protonated molecular ion in ESI positive mode. |
Part 4: Strategic Applications in Drug Design
This molecule is not just an endpoint; it is a divergent intermediate .[1] The presence of orthogonal functional groups allows researchers to grow the molecule in two distinct directions without protecting groups.[1]
Functionalization Workflow
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Reductive Amination (Aldehyde Focus):
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React with primary/secondary amines + NaBH(OAc)₃.
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Result: Secondary/Tertiary amines.[1] Used to modulate solubility and hERG channel interactions.
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Tetrazole Formation (Nitrile Focus):
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React with NaN₃ + ZnBr₂ (catalyst).
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Result: Bioisostere of carboxylic acid (common in sartans/angiotensin blockers).
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Wittig Reaction (Aldehyde Focus):
Divergent Synthesis Diagram
Caption: Orthogonal derivatization pathways. The scaffold enables independent modification of the "Left" (Aldehyde) and "Right" (Nitrile) wings.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzonitrile Derivatives. [Link]
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Rees, C. W., & Meth-Cohn, O. (Eds.). (2020). Comprehensive Organic Functional Group Transformations: Synthesis of Nitriles and Aldehydes. Elsevier Science. [Link]
